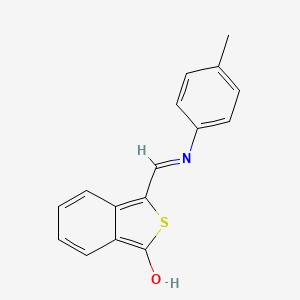

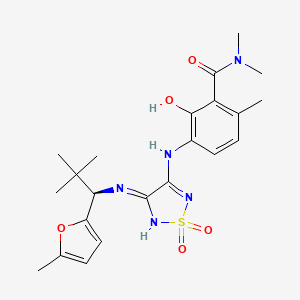

![molecular formula C16H16N6O2 B2820897 N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1904141-11-2](/img/structure/B2820897.png)

N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a pyrimidine ring, and a morpholine ring . Benzimidazole is a type of organic compound that’s a heterocyclic aromatic compound. It’s a 5-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzimidazole compounds are generally synthesized via the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The presence of a pyrimidine ring suggests a possible route via condensation of a suitable diamine with a dicarbonyl compound .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole, pyrimidine, and morpholine rings. Benzimidazoles are known to exhibit a broad range of chemical and biological properties .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Targeted Tyrosine Kinase Inhibitors (TKIs): The compound’s structure suggests potential as a targeted tyrosine kinase inhibitor. Researchers have synthesized novel derivatives with the motif (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide . These compounds could be explored further for their efficacy against specific kinases implicated in diseases like cancer.

Organic Synthesis

Formation of C–N Bonds: A versatile method allows the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone by reacting an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur . This reaction pathway provides access to C–N bond formation, which is valuable in organic synthesis.

Materials Science

Fluorinated (Benzo[d]imidazol-2-yl)methanols: Practically significant materials derived from (benzo[d]imidazol-2-yl)methanols include:

Biological Studies

Quorum Sensing Inhibition: The compound’s structural features may allow it to interfere with bacterial quorum sensing pathways. For instance, blocking the AQ signal reception at the level of PqsR could reduce transcription of pqsA-lux genes, impacting bacterial luminescence .

Wirkmechanismus

Target of Action

The primary target of N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide is CK1δ , a member of the casein kinase 1 (CK1) family . CK1 is a highly conserved ubiquitously expressed serine/threonine protein kinase family . The CK1 family is involved in the regulation of many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .

Mode of Action

N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide acts as a potent and specific inhibitor of CK1δ . It binds to CK1δ, inhibiting its kinase activity . This inhibition leads to changes in the phosphorylation status of CK1δ substrates, affecting various cellular processes .

Biochemical Pathways

The inhibition of CK1δ by N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide affects several biochemical pathways. CK1 isoforms phosphorylate many different substrates bearing either a canonical or a non-canonical consensus sequence . Therefore, the inhibition of CK1δ can impact multiple pathways, including the Wnt signaling pathway, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation .

Result of Action

The result of N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide’s action is the inhibition of CK1δ activity, leading to changes in the phosphorylation status of its substrates . This can affect various cellular processes, potentially leading to the inhibition of tumor cell line proliferation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1H-benzimidazol-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c23-15(21-16-19-11-3-1-2-4-12(11)20-16)13-9-14(18-10-17-13)22-5-7-24-8-6-22/h1-4,9-10H,5-8H2,(H2,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZCFSRCVCCQAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyrimidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2820814.png)

![Methyl 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B2820817.png)

![3-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B2820818.png)

![2-(3-(Diethylamino)propyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2820819.png)

![2-Chloro-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2820822.png)

![1-(methylsulfonyl)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2820827.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2820828.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2820833.png)